molecular formula C17H17N3O2 B3035827 5,6-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole CAS No. 338423-03-3

5,6-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole

Cat. No.: B3035827
CAS No.: 338423-03-3
M. Wt: 295.34 g/mol
InChI Key: XGDIQNDKNZQMSI-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration and alkylation reactions. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with 3-methylbenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.

    Nitration: The benzimidazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: Finally, the compound is alkylated with methyl iodide to introduce the methyl groups at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, especially at the nitro and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Amines: Reduction of the nitro group yields corresponding amines.

    Substituted Benzimidazoles: Nucleophilic substitution reactions yield various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand the mechanism of action of benzimidazole derivatives and their interactions with enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to DNA or proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzimidazole: Lacks the nitro and benzyl substituents, resulting in different biological activities.

    4-Nitro-1H-benzimidazole: Lacks the methyl and benzyl substituents, affecting its chemical reactivity and biological properties.

    1-(3-Methylbenzyl)-1H-benzimidazole: Lacks the nitro and methyl substituents, leading to different interactions with biological targets.

Uniqueness

5,6-Dimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methyl and nitro groups enhances its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

5,6-dimethyl-1-[(3-methylphenyl)methyl]-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-5-4-6-14(7-11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDIQNDKNZQMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171735
Record name 5,6-Dimethyl-1-[(3-methylphenyl)methyl]-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338423-03-3
Record name 5,6-Dimethyl-1-[(3-methylphenyl)methyl]-4-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338423-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1-[(3-methylphenyl)methyl]-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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